molecular formula C21H21N2O3P B12541045 Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl- CAS No. 669077-67-2

Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-

Cat. No.: B12541045
CAS No.: 669077-67-2
M. Wt: 380.4 g/mol
InChI Key: TVKAUSUJEBZUPQ-FBLFFUNLSA-N
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Description

Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl- is a specialized organic compound that belongs to the class of phosphinic amides. These compounds are characterized by the presence of a phosphorus-nitrogen bond, which imparts unique chemical properties. This particular compound is notable for its chiral center, making it of interest in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic amides can be synthesized through various methods. One efficient approach involves the electrosynthesis of phosphinic amides via oxidative cross-coupling between diarylphosphine oxides and amines . This method is advantageous due to its mild and metal-free conditions, yielding the desired products in good to excellent yields.

Another method involves the nickel-catalyzed reductive coupling of nitroarenes and phosphine oxides . This reaction uses NiCl2/Xantphos as a catalyst, zinc as a reductant, and TMSCl as an additive, resulting in moderate to good yields of phosphinic amides.

Industrial Production Methods

Industrial production of phosphinic amides often employs scalable and efficient synthetic routes. The nickel-catalyzed reductive coupling method mentioned above can be adapted for gram-scale synthesis, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Phosphinic amides undergo various chemical reactions, including:

    Oxidation: Phosphinic amides can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphinic amides to phosphines.

    Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphinic amides with different functional groups.

Scientific Research Applications

Phosphinic amides have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphinic amides involves their interaction with molecular targets through the phosphorus-nitrogen bond. This bond can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of the application, such as catalysis or enzyme inhibition .

Comparison with Similar Compounds

Phosphinic amides can be compared with other phosphorus-containing compounds, such as:

    Phosphonamides: Similar in structure but with a phosphorus-oxygen bond instead of a phosphorus-nitrogen bond.

    Phosphoramides: Contain a phosphorus-nitrogen bond but differ in the substituents attached to the phosphorus atom.

    Phosphine oxides: Result from the oxidation of phosphinic amides and contain a phosphorus-oxygen double bond.

Phosphinic amides are unique due to their chiral centers and the versatility of the phosphorus-nitrogen bond, making them valuable in asymmetric synthesis and catalysis .

Properties

CAS No.

669077-67-2

Molecular Formula

C21H21N2O3P

Molecular Weight

380.4 g/mol

IUPAC Name

(1S)-N-diphenylphosphoryl-2-nitro-1-phenylpropan-1-amine

InChI

InChI=1S/C21H21N2O3P/c1-17(23(24)25)21(18-11-5-2-6-12-18)22-27(26,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3,(H,22,26)/t17?,21-/m1/s1

InChI Key

TVKAUSUJEBZUPQ-FBLFFUNLSA-N

Isomeric SMILES

CC([C@H](C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(C(C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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